molecular formula C14H24N6O B11836291 Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- CAS No. 27979-68-6

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-

Cat. No.: B11836291
CAS No.: 27979-68-6
M. Wt: 292.38 g/mol
InChI Key: HGUVJZOEEGJSOL-UHFFFAOYSA-N
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Description

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of novel materials or catalysts.

Mechanism of Action

The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is structurally related to purines.

    Theobromine: Another stimulant found in cocoa and chocolate.

Uniqueness

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purines.

Biological Activity

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- (CAS Number: 27979-67-5) is a synthetic compound belonging to the purine family. It has garnered attention due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H24N5O2
Molecular Weight294.43 g/mol
Density1.21 g/cm³
Boiling Point447.1 °C at 760 mmHg
Flash Point224.2 °C

Purin derivatives often exhibit various biological activities through interactions with nucleic acid structures and enzymes. The specific mechanism of action for Purin-6(3H)-one is not extensively documented; however, compounds with similar structures have been shown to act as enzyme inhibitors or modulators of receptor activity.

Pharmacological Effects

Research indicates that purine derivatives can influence several biological pathways:

  • Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antiviral Properties : Purines are known to interfere with viral replication processes, potentially serving as antiviral agents.
  • Neurological Effects : Certain purine analogs have been studied for their neuroprotective properties and ability to modulate neurotransmitter systems.

Toxicological Data

The acute toxicity of Purin-6(3H)-one was assessed in rodent models. The LD50 (lethal dose for 50% of the population) was determined to be approximately 83 mg/kg when administered intravenously in mice, indicating a significant level of toxicity that warrants caution in therapeutic applications .

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that compounds structurally related to Purin-6(3H)-one demonstrated significant inhibition of cell growth, suggesting potential as chemotherapeutic agents.
  • Neuroprotective Effects :
    • In vitro studies indicated that certain purine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases.

Properties

CAS No.

27979-68-6

Molecular Formula

C14H24N6O

Molecular Weight

292.38 g/mol

IUPAC Name

8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one

InChI

InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3

InChI Key

HGUVJZOEEGJSOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C

Origin of Product

United States

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